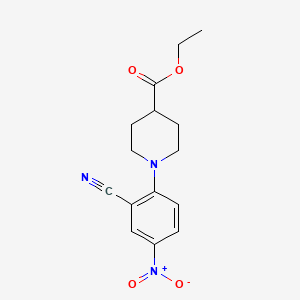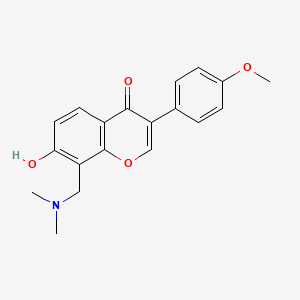![molecular formula C16H26N2O3 B2525064 Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate CAS No. 2359250-51-2](/img/structure/B2525064.png)
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a chemical entity that can be synthesized and utilized as an intermediate in the production of various biologically active compounds. It is related to a class of compounds known as carbamates, which are characterized by the presence of a carbamate group (-NHCOO-) in their molecular structure. Carbamates are versatile in organic synthesis and can be transformed into a wide range of other functional groups, making them valuable building blocks in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds, has been optimized to achieve a total yield of 81% through acylation, nucleophilic substitution, and reduction steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic methods. For example, Schiff base compounds derived from tert-butyl carbamates have been characterized using FTIR, 1H, and 13C NMR spectroscopy . X-ray crystallographic analysis has also been employed to determine the crystal and molecular structure of these compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the molecular structure .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a range of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, showing that lipase-catalyzed transesterification can lead to optically pure enantiomers, which can then be transformed into corresponding aminophenyl alcohols . Furthermore, the metabolism of tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and N-demethylation, catalyzed by different enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these ions is affected by intramolecular hydrogen bonding and solvation. The dissociation of these compounds typically involves the elimination of isobutylene and carbon dioxide, which can proceed through different pathways depending on the structure of the carbamate .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Regioselective Deprotection and Acylation: A study described the synthesis of a penta-N-protected polyamide derivative, showcasing the selective deprotection of five protecting groups, including tert-butoxycarbonyl (Boc), and subsequent acylation with 4-methoxycinnamoyl chloride (J. Pak & M. Hesse, 1998).
- Synthesis of Important Intermediates: Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting rapid synthesis methods and structural confirmation (Bingbing Zhao et al., 2017).
Chemical Transformations and Reactions
- Silyl Carbamates Transformation: The study on silyl carbamates, including tert-butyldimethylsilyl carbamates, focuses on chemoselective transformation of amino protecting groups, showcasing reactions with various electrophiles to yield N-ester type compounds (M. Sakaitani & Y. Ohfune, 1990).
- Protected β-d-2-deoxyribosylamine Analogue: The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a key intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, underscores its importance in nucleotide analogue synthesis (M. Ober et al., 2004).
Biochemical Applications and Studies
- Boc-protected Amines Synthesis: The study discusses a mild and efficient one-pot Curtius rearrangement for forming tert-butyl carbamate, highlighting its utility in synthesizing protected amino acids (H. Lebel & Olivier Leogane, 2005).
- Labile Exocyclic Amine Protection in Nucleosides: The use of tert-butylphenoxyacetyl for N-protection of nucleoside bases during oligonucleotide synthesis is important for facilitating removal under mild conditions and reducing depurination (N. Sinha et al., 1993).
Propiedades
IUPAC Name |
tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18-11-5-4-6-12-20-14-9-7-13(17)8-10-14/h7-10H,4-6,11-12,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYUMBAFKBUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2524994.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

